Glyclopyramide

Catalog No.
S529032
CAS No.
631-27-6
M.F
C11H14ClN3O3S
M. Wt
303.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyclopyramide

CAS Number

631-27-6

Product Name

Glyclopyramide

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea

Molecular Formula

C11H14ClN3O3S

Molecular Weight

303.77 g/mol

InChI

InChI=1S/C11H14ClN3O3S/c12-9-3-5-10(6-4-9)19(17,18)14-11(16)13-15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H2,13,14,16)

InChI Key

HNSCCNJWTJUGNQ-UHFFFAOYSA-N

SMILES

C1CCN(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

solubility

Soluble in DMSO

Synonyms

Glyclopyramide; Gliclopiramida; Glyclopyramidum.

Canonical SMILES

C1CCN(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

The exact mass of the compound Glyclopyramide is 303.0444 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glyclopyramide is a first-generation oral hypoglycemic agent from the sulfonylurea class, used primarily in the research and treatment of type 2 diabetes mellitus. Its core mechanism of action involves stimulating insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1), which leads to the closure of ATP-sensitive potassium (KATP) channels. This activity makes it a valuable tool for in vitro and in vivo studies of glucose metabolism, insulin secretion pathways, and for the characterization of SUR1 receptor interactions.

While sulfonylureas share a common mechanism, they are not functionally interchangeable due to significant differences in their pharmacokinetic profiles, particularly potency and duration of action. Substituting Glyclopyramide with a short-acting agent like Tolbutamide or a long-acting one like Chlorpropamide can fundamentally alter experimental outcomes by delivering an unintended duration of effect and hypoglycemic risk. Such substitutions compromise the reproducibility of metabolic studies and can lead to erroneous conclusions in structure-activity relationship analyses, making the selection of the specific sulfonylurea agent a critical experimental parameter.

Defined Intermediate Duration of Action Avoids Extremes of Comparator Agents

Glyclopyramide (often referred to as Glibornuride in pharmacokinetic literature) exhibits an intermediate biological half-life, positioning it as a more controllable agent compared to other first-generation sulfonylureas. Its half-life of approximately 8 hours provides a more sustained effect than the short-acting Tolbutamide, while avoiding the prolonged activity and accumulation risk associated with Chlorpropamide.

Evidence DimensionBiological Half-Life (t1/2)
Target Compound Data~8 hours (as Glibornuride)
Comparator Or BaselineTolbutamide: ~4-5 hours (Short-acting) | Chlorpropamide: ~36 hours (Long-acting)
Quantified DifferenceApproximately 2x longer than Tolbutamide; 78% shorter than Chlorpropamide.
ConditionsHuman pharmacokinetic studies.

This intermediate duration is critical for experimental designs that require sustained glucose modulation for a full working day without the confounding effects of a very short half-life or the prolonged hypoglycemic risk of a very long half-life agent.

Favorable Metabolic Profile: Complete Inactivation Reduces Experimental Variability

Unlike Chlorpropamide, which is slowly metabolized and produces active metabolites, Glyclopyramide is extensively metabolized in the liver to inactive compounds. This metabolic profile is comparable to Tolbutamide, which is also rapidly metabolized to inactive forms. The complete inactivation of Glyclopyramide ensures a more predictable and cleaner pharmacological profile, as the observed biological effects can be attributed solely to the parent compound.

Evidence DimensionMetabolite Activity
Target Compound DataMetabolized to inactive compounds
Comparator Or BaselineChlorpropamide: Slowly metabolized with biologically active metabolites; 20-30% excreted unchanged.
Quantified DifferenceQualitative difference: active vs. inactive metabolic pathway.
ConditionsHuman and animal metabolism studies.

For mechanism-of-action studies or when using the compound as a chemical scaffold, the absence of active metabolites prevents confounding biological signals and simplifies data interpretation, enhancing reproducibility.

Higher Potency Than Tolbutamide Allows for Lower Effective Dosing in Research Models

Within the first generation of sulfonylureas, Glyclopyramide demonstrates significantly higher potency than the common benchmark, Tolbutamide. The hypoglycemic potency of Chlorpropamide is noted to be approximately six times that of Tolbutamide, and Glyclopyramide is similarly positioned as a more potent agent, allowing for lower concentrations to achieve the same biological effect. Second-generation agents like Glibenclamide are substantially more potent than any first-generation compound.

Evidence DimensionRelative Hypoglycemic Potency
Target Compound DataPotency > Tolbutamide (Potency of related Chlorpropamide is ~6x Tolbutamide)
Comparator Or BaselineTolbutamide (Baseline reference for first-generation agents)
Quantified DifferenceHigher potency allows for reduced dosage compared to Tolbutamide.
ConditionsComparative in vivo and in vitro studies of hypoglycemic effect.

Using a more potent compound like Glyclopyramide can reduce the required material for in vivo studies, lower the risk of off-target effects at high concentrations in vitro, and provide a more cost-effective solution for achieving desired levels of receptor modulation.

In Vivo Models Requiring Sustained, Day-Long Glucose Control

Glyclopyramide is the appropriate choice for animal studies or physiological experiments that require consistent hypoglycemic pressure over a typical 6-10 hour experimental window. Its intermediate half-life ensures a more stable effect compared to the rapid clearance of Tolbutamide, without the risk of severe, prolonged hypoglycemia into the next 24-hour cycle, a known issue with Chlorpropamide.

Structure-Activity Relationship (SAR) and Comparative Pharmacology Studies

As a first-generation sulfonylurea with higher potency than Tolbutamide and a cleaner metabolic profile than Chlorpropamide, Glyclopyramide serves as a critical reference compound. It is ideal for studies aiming to dissect how specific chemical modifications to the sulfonylurea backbone impact potency, duration of action, and metabolic fate.

Assay Development for SUR1 Ligand Binding and Function

Given its well-defined activity and predictable metabolism to inactive products, Glyclopyramide is suitable as a standard control compound in the development and validation of binding or functional assays for the sulfonylurea receptor (SUR1). Its use ensures that measured activity is directly attributable to the parent molecule, simplifying assay optimization.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

303.0444402 g/mol

Monoisotopic Mass

303.0444402 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KE474IKG1W

Pharmacology

Glyclopyramide is a second-generation sulfonylurea with antihyperglycemic activity. Compared to first-generation compounds and like other second-generation compounds, glyclopyramide works more effectively with fewer side effects. This agent has a relatively short half-life of 4.0 hours and is excreted mainly by the kidneys.

KEGG Target based Classification of Drugs

Transporters
ABC transporters
ABCC subfamily
ABCC8 (SUR1) [HSA:6833] [KO:K05032]

Other CAS

631-27-6

Wikipedia

Glyclopyramide

Dates

Last modified: 02-18-2024
1: Dumpati R, Ramatenki V, Vadija R, Vellanki S, Vuruputuri U. Structural insights into suppressor of cytokine signaling 1 protein- identification of new leads for type 2 diabetes mellitus. J Mol Recognit. 2018 Jul;31(7):e2706. doi: 10.1002/jmr.2706. Epub 2018 Apr 6. PubMed PMID: 29630758.
2: Ozawa H, Murai Y, Ozawa T. [A 50-year history of new drugs in Japan-the development and progress of anti-diabetic drugs and the epidemiological aspects of diabetes mellitus]. Yakushigaku Zasshi. 2003;38(1):11-27. Japanese. PubMed PMID: 14570054.
3: Yamagata S, Goto Y, Oneda A, Kikuchi J, Toyota T. Clinical evaluation of the effect of glyclopyramide in diabetes mellitus. Tohoku J Exp Med. 1969 Jun;98(2):155-69. PubMed PMID: 5811101.

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